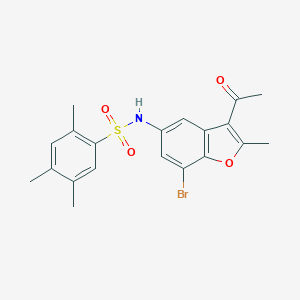
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and there is considerable interest in developing it further for clinical use.
作用机制
The exact mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting the activity of BRD4, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is thought to interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of several genes that are involved in cancer progression. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its specificity for BRD4. This makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, it has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent.
One limitation of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for the study of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in combination with other anticancer agents, which may enhance its effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in humans, and to explore its potential use in the treatment of other diseases.
合成方法
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to yield 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with phosphorus tribromide to form 3-bromo-2-methyl-1-benzofuran-5-carboxylic acid. The final step involves the reaction of this intermediate with 2,4,5-trimethylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
科学研究应用
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
属性
分子式 |
C20H20BrNO4S |
|---|---|
分子量 |
450.3 g/mol |
IUPAC 名称 |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
InChI 键 |
UQBIRNMXPYZTAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



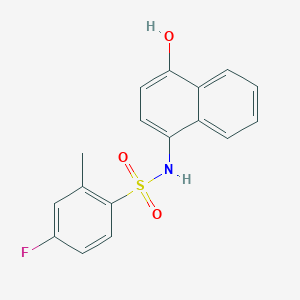
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
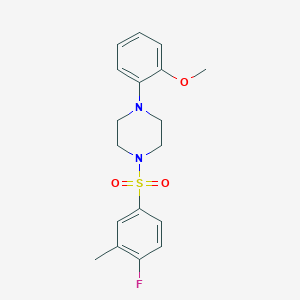
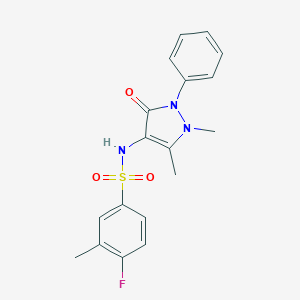
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
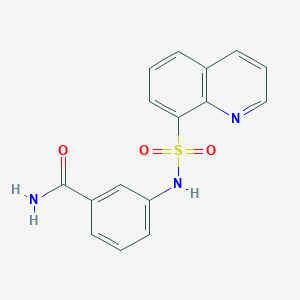

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)

